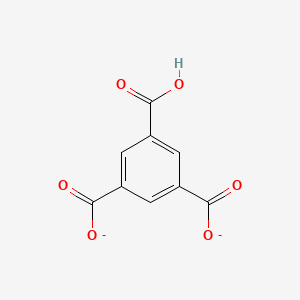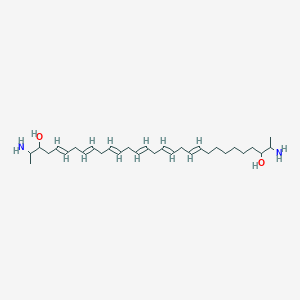
Collinin
Vue d'ensemble
Description
La collinine est une geranyloxycoumarine, un dérivé de la coumarine, isolée en petites quantités à partir de plantes de la famille des Rutacées . Elle a montré un potentiel remarquable contre diverses maladies, notamment le cancer, la tuberculose et la parodontite . La collinine est connue pour ses précieux effets biologiques, ce qui en fait un composé d'intérêt en chimie médicinale .
Applications De Recherche Scientifique
Collinin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its anti-inflammatory, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating cancer, tuberculosis, and periodontitis.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Target of Action
Collinin is a coumarin that has been found in Z. schinifolium and has diverse biological activities . It has shown anti-tubercular activity against both drug-susceptible and -resistant strains of M. tuberculosis .
Mode of Action
It is known to inhibit lps-induced nitric oxide (no) production
Biochemical Pathways
Its ability to inhibit lps-induced nitric oxide production suggests it may impact pathways related to immune response and inflammation .
Result of Action
This compound has demonstrated significant anti-tubercular activity, showing effectiveness against both drug-susceptible and -resistant strains of M. tuberculosis . It also inhibits LPS-induced nitric oxide production , which suggests it may have anti-inflammatory effects.
Analyse Biochimique
Biochemical Properties
Collinin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with cyclooxygenase enzymes, where it acts as an inhibitor, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) proteins, inhibiting their activity and thus modulating inflammatory responses . These interactions highlight the potential of this compound as a therapeutic agent in inflammatory and cancer-related conditions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death. In immune cells, this compound modulates cell signaling pathways, such as the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines . Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and reducing the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of cyclooxygenase enzymes, inhibiting their catalytic activity and reducing the production of prostaglandins . Additionally, this compound interacts with NF-κB proteins, preventing their translocation to the nucleus and subsequent activation of target genes involved in inflammation . This compound also induces changes in gene expression by modulating the activity of transcription factors, leading to altered expression of genes involved in apoptosis and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and anti-cancer activities over time, with sustained inhibition of cyclooxygenase enzymes and NF-κB proteins . Prolonged exposure to this compound may lead to adaptive responses in cells, resulting in reduced sensitivity to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant anti-inflammatory and anti-cancer activities without causing adverse effects . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at intermediate doses, while higher doses result in diminished efficacy and increased toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It inhibits cyclooxygenase enzymes, reducing the production of prostaglandins and other inflammatory mediators . This compound also affects the metabolic flux by inhibiting key metabolic enzymes, leading to altered levels of metabolites involved in cellular proliferation and survival . These interactions highlight the potential of this compound as a modulator of metabolic pathways in inflammatory and cancer-related conditions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound is known to bind to albumin, facilitating its transport in the bloodstream and distribution to various tissues . Additionally, this compound interacts with cellular transporters, such as organic anion-transporting polypeptides, which mediate its uptake into cells . These interactions influence the localization and accumulation of this compound within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes and NF-κB proteins . Additionally, this compound undergoes post-translational modifications, such as phosphorylation, which influence its targeting to specific cellular compartments . These modifications play a crucial role in directing this compound to its sites of action and modulating its biological effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La collinine peut être synthétisée à partir du pyrogallol et de l'acide propiolique par une voie de synthèse simple et courte . Le processus implique les étapes suivantes :
Matières premières : Pyrogallol et acide propiolique.
Conditions de réaction : La réaction est effectuée dans des conditions contrôlées pour garantir la formation de collinine sous forme pure.
Purification : La collinine synthétisée est purifiée pour obtenir des quantités suffisantes pour des études plus approfondies.
Méthodes de production industrielle
La production industrielle de collinine implique l'extraction du composé à partir de l'écorce de collina à l'aide d'éthanol. Le processus comprend :
Extraction : L'écorce de collina est broyée et soumise à une extraction éclair à l'aide d'éthanol à 70-85 %.
Purification : La collinine extraite est purifiée pour obtenir un rendement élevé du composé.
Analyse Des Réactions Chimiques
La collinine subit diverses réactions chimiques, notamment :
Oxydation : La collinine peut être oxydée pour former différents produits selon les réactifs et les conditions utilisés.
Réduction : Les réactions de réduction peuvent convertir la collinine en ses formes réduites.
Substitution : La collinine peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Agents oxydants : Trioxyde de chrome, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la collinine avec différents groupes fonctionnels, ce qui améliore son activité biologique.
Applications de la recherche scientifique
La collinine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme précurseur pour la synthèse d'autres dérivés de la coumarine.
Biologie : Étudiée pour ses propriétés anti-inflammatoires, antivirales et anticancéreuses.
Médecine : Agent thérapeutique potentiel pour le traitement du cancer, de la tuberculose et de la parodontite.
Industrie : Utilisée dans le développement de nouveaux médicaments et agents thérapeutiques.
Mécanisme d'action
La collinine exerce ses effets par le biais de diverses cibles moléculaires et voies :
Cibles moléculaires : La collinine interagit avec des protéines et des enzymes spécifiques impliquées dans les processus cellulaires.
Voies impliquées : Elle module les voies de signalisation qui ont un impact sur la prolifération cellulaire, l'apoptose et l'inflammation.
Comparaison Avec Des Composés Similaires
La collinine est unique par rapport à d'autres composés similaires en raison de sa structure et de son activité biologique spécifiques. Les composés similaires comprennent :
Coumarine : Le composé parent de la collinine, connu pour ses propriétés anticoagulantes et anti-inflammatoires.
Geranyloxycoumarines : Une classe de composés ayant des structures similaires mais des activités biologiques différentes.
Coumarines prénylées : Composés contenant des groupes prényles qui présentent divers effets pharmacologiques.
La collinine se distingue par ses puissants effets biologiques et ses applications thérapeutiques potentielles, ce qui en fait un composé précieux pour des recherches et un développement ultérieurs.
Propriétés
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)12-13-23-17-10-8-16-9-11-18(21)24-19(16)20(17)22-4/h6,8-12H,5,7,13H2,1-4H3/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWGWXGEAHRWOV-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C2=C(C=C1)C=CC(=O)O2)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34465-83-3 | |
| Record name | COLLININ | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





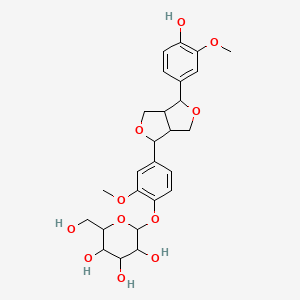
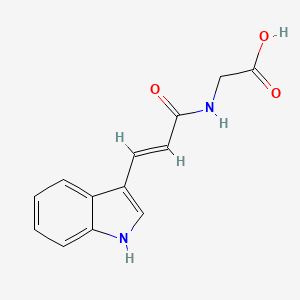
![[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1237537.png)
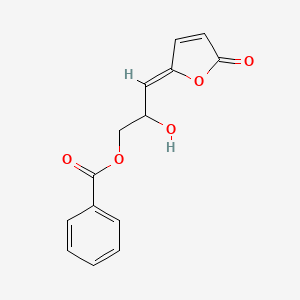
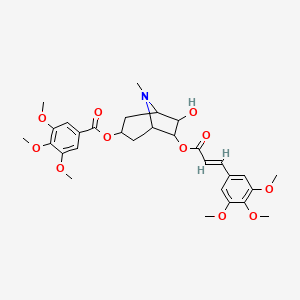
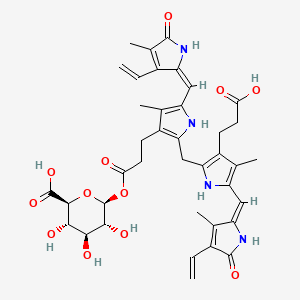

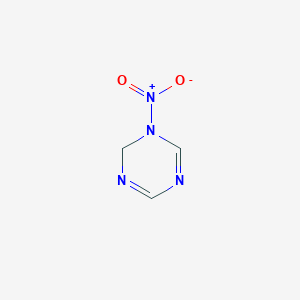
![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)
